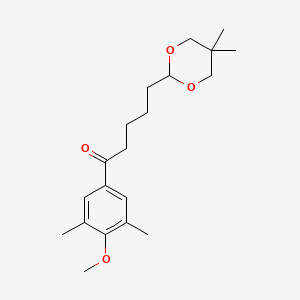

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone

Übersicht

Beschreibung

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’,5’-dimethyl-4’-methoxyvalerophenone is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’,5’-dimethyl-4’-methoxyvalerophenone typically involves the following steps:

Formation of the 1,3-dioxane ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol with an aldehyde or ketone.

Introduction of the valerophenone moiety: This step involves the Friedel-Crafts acylation of the 1,3-dioxane derivative with a suitable acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding aldehydes or ketones.

Reduction: Reduction reactions can target the carbonyl group in the valerophenone moiety, converting it to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ethers or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of this compound is in pharmaceutical research. Its structural similarities to other known drugs suggest potential activity as a muscarinic receptor antagonist. Research has shown that compounds with dioxane moieties can exhibit significant affinities for muscarinic acetylcholine receptors (mAChRs), which are critical targets for treating conditions such as overactive bladder and other neurological disorders .

Case Study : A study on novel 1,4-dioxane analogues demonstrated that modifications to the dioxane structure can enhance receptor selectivity and potency. The findings indicated that specific substitutions could lead to compounds with improved therapeutic profiles compared to existing treatments .

Chemical Synthesis

The compound is also utilized in synthetic organic chemistry as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Hydrogenation | Pd/C catalyst, methanol | 95 |

| Baeyer-Villiger Oxidation | Acids, temperature control | 85 |

Material Science

In material science, derivatives of this compound are explored for their potential use in creating novel polymers and materials with specific properties such as increased thermal stability and enhanced mechanical strength. The incorporation of dioxane structures can lead to materials that are both lightweight and durable.

Wirkmechanismus

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’,5’-dimethyl-4’-methoxyvalerophenone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone

- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’,5’-dimethyl-4’-methoxyvalerophenone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone (commonly referred to as Compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will delve into the biological activity of Compound 1, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Identifiers:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | Not specifically listed |

| Molecular Formula | C18H26O4 |

| Molecular Weight | Approximately 302.40 g/mol |

Compound 1 features a complex structure that includes a dioxane ring, which is significant for its biological interactions.

Antitumor Activity

Research has indicated that compounds similar to Compound 1 exhibit promising antitumor properties. For instance, studies on related dioxane derivatives have shown significant cytotoxic effects against various cancer cell lines. Key findings include:

- Cytotoxicity : Compound 1 and its analogs demonstrated varying degrees of cytotoxicity against several human tumor cell lines. In vitro studies revealed IC50 values often in the micromolar range, suggesting moderate to high potency against specific cancer types .

- Mechanism of Action : The proposed mechanism involves modulation of mRNA splicing, which is crucial for cancer cell proliferation. Compounds that affect splicing can lead to apoptotic pathways being activated in tumor cells .

Case Studies

- In Vivo Studies : In animal models, compounds structurally related to Compound 1 have shown promising results in reducing tumor size and improving survival rates. For example, a study involving a related compound demonstrated a significant reduction in tumor growth when administered at specific dosages .

- Cell Line Testing : A series of tests on various cell lines including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells .

Data Table: Cytotoxicity of Compound 1 and Analogues

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCF-7 | 10 | mRNA splicing modulation |

| Analog A | A549 | 8 | Apoptosis induction |

| Analog B | HL-60 | 12 | Cell cycle arrest |

| Cisplatin | Various | <0.5 | DNA cross-linking |

Safety Profile

While the antitumor activity is notable, safety assessments are crucial. Preliminary data suggest that compounds similar to Compound 1 may cause skin and eye irritation and respiratory issues upon exposure. Further toxicological studies are necessary to fully understand the safety profile before clinical application .

Eigenschaften

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-14-10-16(11-15(2)19(14)22-5)17(21)8-6-7-9-18-23-12-20(3,4)13-24-18/h10-11,18H,6-9,12-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDGKVCQGKNRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)CCCCC2OCC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645955 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-77-1 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.